N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
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Description
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C26H25N3O4S2 and its molecular weight is 507.62. The purity is usually 95%.
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Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications, supported by relevant data and studies.
Chemical Structure and Synthesis
The compound features a benzothiazole moiety , a hydroxyphenyl group , and a sulfonamide linkage , which are known to impart various biological properties. The synthesis typically involves the coupling of substituted benzothiazoles with phenolic compounds under controlled conditions to yield the target compound. A common synthetic route includes:
- Formation of an intermediate : Reaction of 2-amino benzothiazole with 4-hydroxybenzaldehyde to form a Schiff base.
- Reduction : Converting the Schiff base to the corresponding amine.
- Final coupling : Reacting the amine with 4-(3-methylpiperidin-1-yl)sulfonylbenzoyl chloride in the presence of a base.
Anticancer Properties
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant anticancer activity. For instance, studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Table 1: Inhibitory Effects on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 5.6 | Induction of apoptosis |
HeLa (Cervical Cancer) | 7.2 | Cell cycle arrest at G2/M phase |
A549 (Lung Cancer) | 4.9 | Inhibition of proliferation via mitochondrial pathways |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. In vitro studies have indicated that it possesses significant inhibitory effects at low concentrations.
Table 2: Antimicrobial Activity Against M. tuberculosis
Compound | MIC (µg/mL) | Inhibition (%) |
---|---|---|
This compound | 100 | 99 |
The biological mechanisms underlying the activity of this compound involve:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, including those involved in cancer progression and inflammation.
- Interaction with Biomolecules : It binds to specific receptors and enzymes, modulating their activity and leading to altered cellular responses.
- Gene Expression Modulation : Changes in gene expression profiles have been observed upon treatment with this compound, indicating its potential role as a therapeutic agent.
Case Study 1: Inhibition of Acetylcholinesterase
A study focused on compounds containing benzothiazole derivatives demonstrated strong acetylcholinesterase inhibitory activity, relevant for Alzheimer's disease treatment. The compound exhibited an IC50 value comparable to established inhibitors.
Case Study 2: Anti-tubercular Activity
In a recent investigation, this compound was tested against drug-resistant strains of M. tuberculosis, showing promising results that warrant further exploration for therapeutic development.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S2/c1-17-5-4-14-29(16-17)35(32,33)20-11-8-18(9-12-20)25(31)27-19-10-13-23(30)21(15-19)26-28-22-6-2-3-7-24(22)34-26/h2-3,6-13,15,17,30H,4-5,14,16H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOWMSUXOCIOPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.